molecular formula C15H33ClN2O2 B14010141 Tmap-tempo

Tmap-tempo

Cat. No.: B14010141
M. Wt: 308.89 g/mol
InChI Key: DVMGCJSFKRKXFX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl with 3-chloropropyltrimethylammonium chloride under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used .

Scientific Research Applications

4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl involves its ability to undergo reversible redox reactions. This property allows it to act as an electron transfer agent in various chemical and biological processes. The molecular targets and pathways involved include interactions with other redox-active species and participation in electron transfer chains .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-OH-TEMPO)
  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
  • 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Acetamido-TEMPO)

Uniqueness

Compared to these similar compounds, 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl stands out due to its high aqueous solubility and exceptional stability. These properties make it particularly suitable for applications in aqueous environments and long-term energy storage systems .

Properties

Molecular Formula

C15H33ClN2O2

Molecular Weight

308.89 g/mol

IUPAC Name

3-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl-trimethylazanium;chloride

InChI

InChI=1S/C15H33N2O2.ClH/c1-14(2)11-13(12-15(3,4)16(14)18)19-10-8-9-17(5,6)7;/h13,18H,8-12H2,1-7H3;1H/q+1;/p-1

InChI Key

DVMGCJSFKRKXFX-UHFFFAOYSA-M

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OCCC[N+](C)(C)C)C.[Cl-]

Origin of Product

United States

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